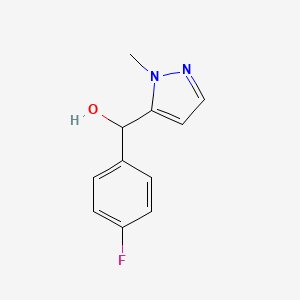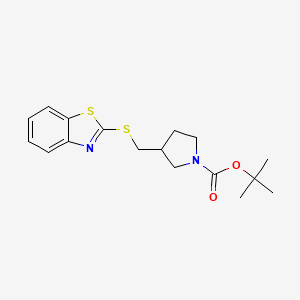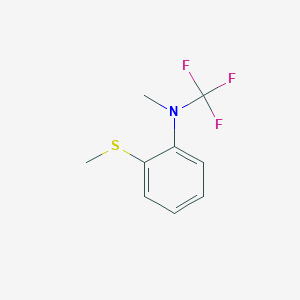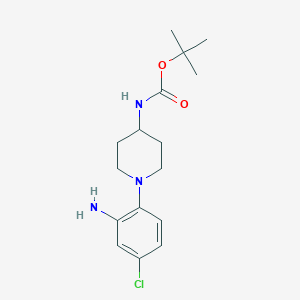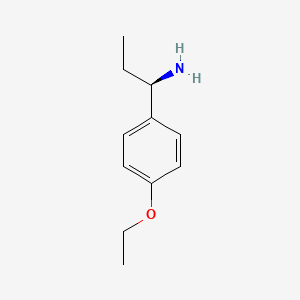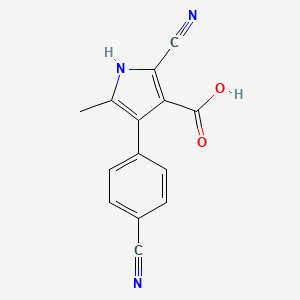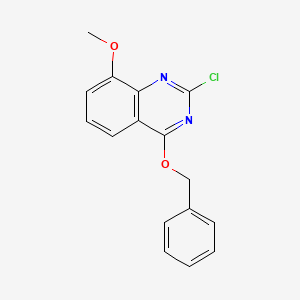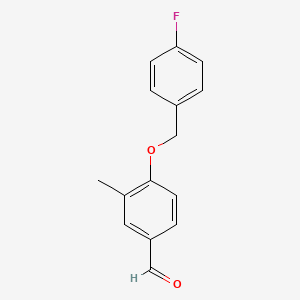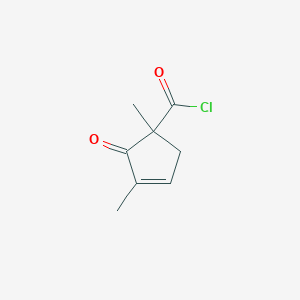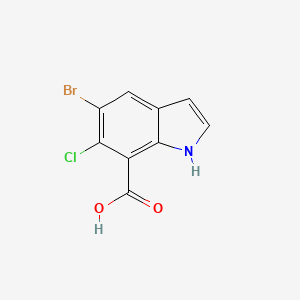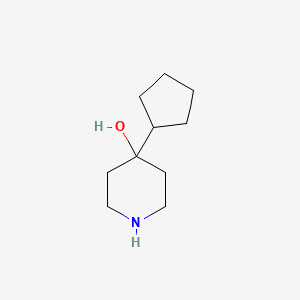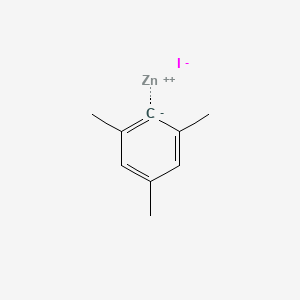
2,4,6-Trimethylphenylzinciodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethylphenylzinciodide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 2,4,6-trimethylphenyl group and an iodide ion. It is often used as a reagent in various chemical reactions due to its unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenylzinciodide typically involves the reaction of 2,4,6-trimethylphenyl iodide with zinc in the presence of a suitable solvent. One common method is the direct insertion of zinc into the carbon-iodine bond of 2,4,6-trimethylphenyl iodide under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
2,4,6-Trimethylphenylzinciodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenyl derivatives.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: It is commonly used in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical nucleophiles include halides, cyanides, and other organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4,6-trimethylphenol, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学研究应用
2,4,6-Trimethylphenylzinciodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 2,4,6-Trimethylphenylzinciodide involves the transfer of the 2,4,6-trimethylphenyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used.
相似化合物的比较
Similar Compounds
Phenylzinc iodide: Similar in structure but lacks the methyl groups on the phenyl ring.
2,4,6-Trimethylphenylmagnesium bromide: Another organometallic compound with similar reactivity but contains magnesium instead of zinc.
2,4,6-Trimethylphenylboronic acid: Used in similar cross-coupling reactions but involves boron instead of zinc.
Uniqueness
2,4,6-Trimethylphenylzinciodide is unique due to the presence of the zinc atom, which imparts distinct reactivity and stability compared to its magnesium and boron counterparts. This makes it particularly useful in specific synthetic applications where other reagents may not be as effective.
属性
分子式 |
C9H11IZn |
|---|---|
分子量 |
311.5 g/mol |
IUPAC 名称 |
zinc;1,3,5-trimethylbenzene-6-ide;iodide |
InChI |
InChI=1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
CPTXDDRKMABYLS-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Zn+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)
